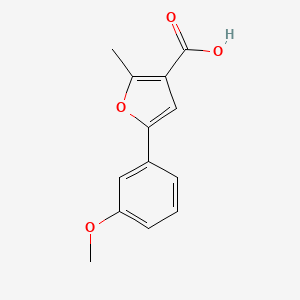
5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenolic compounds, such as the one you mentioned, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have diverse structures and are found in a variety of natural sources .
Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . The carbon-oxygen-hydrogen atoms have an angle of 109°, making it a planar molecule similar to methanol .Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions due to their aromatic ring and hydroxyl group. These reactions include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties .Scientific Research Applications
Bioactive Compounds in Nicotiana tabacum
Studies have identified compounds closely related to 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid in the roots and leaves of Nicotiana tabacum. These compounds demonstrated significant anti-tobacco mosaic virus (TMV) activities, suggesting potential applications in agricultural disease management. Notably, compounds similar to 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid showed high inhibition rates against TMV, close to those of positive controls. Additionally, some of these compounds exhibited moderate inhibitory activities against human tumor cell lines (Wu et al., 2018) (Yang et al., 2016).
Synthesis of Novel Derivatives
Researchers have explored the synthesis of novel compounds using derivatives of 2-methylfuran-3-carboxylic acid, leading to the creation of new chemical entities. These synthetic processes, involving high-temperature conditions and various catalysts, have expanded the scope of chemical compounds available for further biological and pharmacological studies (Wang et al., 2016) (Stankyavichus et al., 2013).
Antioxidant and Cytotoxic Activities
Compounds structurally related to 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid have been identified with strong antioxidant properties. For instance, phenyl ether derivatives isolated from marine-derived fungi showed notable antioxidant activity. This suggests potential applications of these compounds in oxidative stress-related diseases and conditions (Xu et al., 2017). Additionally, various derivatives have been synthesized and evaluated for cytotoxic activities against different cell lines, providing insights into potential anticancer properties (Hassan et al., 2014).
Structural and Chemical Studies
There is ongoing research into the structural characterization and properties of compounds similar to 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid. These studies contribute to our understanding of their chemical behavior and potential for use in various scientific applications. X-ray diffraction methods and other analytical techniques have been employed to elucidate the crystal and molecular structures of these compounds (Sakaki et al., 1975).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYPHWYEYGOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725349.png)
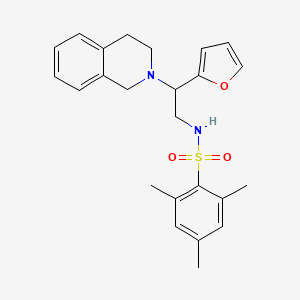

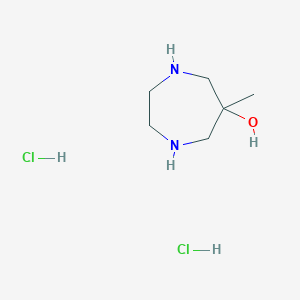


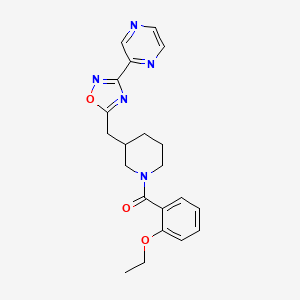
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2725364.png)
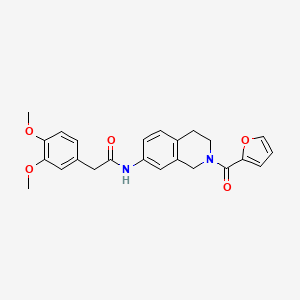
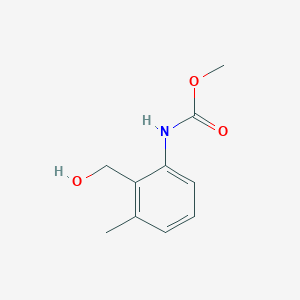

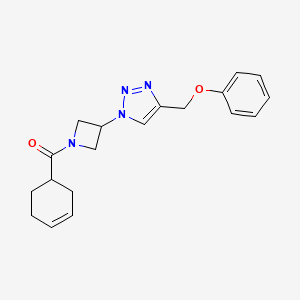
![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2725372.png)